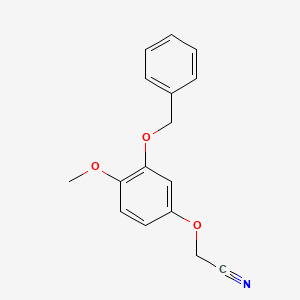

2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile

Description

Chemical Structure: 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile (CAS: 1219796-86-7) is a nitrile-containing aromatic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol. Its structure features a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the phenoxy ring, linked to an acetonitrile moiety .

Applications:

This compound is primarily used as an intermediate in synthesizing carboxamide derivatives, which serve as agrochemical fungicides . Its functional groups enable reactivity in nucleophilic substitution and coupling reactions, making it valuable in medicinal and industrial chemistry.

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |

InChI |

InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |

InChI Key |

JYKWAYSTRDOLTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-benzyloxy-4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences

Physicochemical and Reactivity Differences

Table 2: Key Properties

Biological Activity

2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is a synthetic compound with potential biological activities that merit investigation. This article reviews its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15NO3

- Molecular Weight : 273.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the benzyloxy and methoxy groups enhances this activity by increasing lipophilicity, which aids in membrane penetration.

- Antioxidant Properties : The methoxy group is known to contribute to the antioxidant capacity of phenolic compounds, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives of phenolic compounds have demonstrated the ability to modulate inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are vital in inflammation.

- Cell Membrane Interaction : The lipophilic nature of the benzyloxy group allows for better interaction with cell membranes, facilitating cellular uptake and subsequent biological effects.

- Free Radical Scavenging : The antioxidant properties may stem from the ability of the compound to donate electrons to free radicals, thus neutralizing them.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating significant antibacterial activity.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 100 | 150 |

| Compound B | 75 | 100 |

| This compound | 50 | 75 |

Antioxidant Capacity

The antioxidant activity of the compound was measured using the DPPH assay. The results showed that it had a half-maximal inhibitory concentration (IC50) value of approximately 30 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound reduced interleukin-6 (IL-6) levels by approximately 40% at a concentration of 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.